molecular formula C16H15NO4 B11723114 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid

3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B11723114
M. Wt: 285.29 g/mol
InChI Key: OSLSOBQKKIUHIC-UHFFFAOYSA-N
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Description

3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-hydroxybenzaldehyde and 2-bromomethylpyridine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-methoxy-2-hydroxybenzaldehyde with 2-bromomethylpyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as acryloyl chloride, in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated propanoic acid derivative.

    Substitution: The pyridinylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}propanoic acid.

    Reduction: Formation of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy and pyridinylmethoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-Methoxy-2-[(pyridin-3-yl)methoxy]phenyl}prop-2-enoic acid
  • 3-{5-Methoxy-2-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid
  • 3-{5-Methoxy-2-[(quinolin-2-yl)methoxy]phenyl}prop-2-enoic acid

Uniqueness

3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid is unique due to the specific positioning of the pyridinylmethoxy group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

OSLSOBQKKIUHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O

Origin of Product

United States

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